molecular formula C7H9ClN2O B2937542 2-Chloro-4-ethoxy-5-methylpyrimidine CAS No. 135292-36-3

2-Chloro-4-ethoxy-5-methylpyrimidine

Cat. No.: B2937542
CAS No.: 135292-36-3
M. Wt: 172.61
InChI Key: YWTFPKAHEHPWST-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in various fields due to its unique chemical structure and potential biological activity. The molecular formula of this compound is C7H9ClN2O, and it has a molecular weight of 172.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5-methylpyrimidine typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. Another method involves refluxing a precursor compound in phosphorus oxychloride at 105°C for 3-4 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-5-methylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This is a common reaction where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide (EtONa) in ethanol (EtOH) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-Chloro-4-ethoxy-5-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the dimerization of inducible nitric oxide synthase (iNOS), which plays a role in its anti-inflammatory activity . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

2-Chloro-4-ethoxy-5-methylpyrimidine can be compared with other pyrimidine derivatives, such as:

    2,4-Dichloro-5-methylpyrimidine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

    4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Another pyrimidine derivative with unique functional groups that confer different reactivity and applications.

Properties

IUPAC Name

2-chloro-4-ethoxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-11-6-5(2)4-9-7(8)10-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTFPKAHEHPWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135292-36-3
Record name 2-chloro-4-ethoxy-5-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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